molecular formula C14H21N5O4 B13098948 tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate

tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate

Cat. No.: B13098948
M. Wt: 323.35 g/mol
InChI Key: RUEYZFAGGUSWAG-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate (CAS: 1033194-53-4) is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a tert-butyl carbamate group at the 6-position and a 2-methoxyethyl substituent at the 1-position. Its molecular formula is inferred as C₁₅H₂₁N₅O₄ (MW ≈ 335.36 g/mol), distinguishing it from simpler pyrimidine analogs . The compound is commercially available with 95% purity, indicating its utility as a synthetic intermediate or pharmacological probe in drug discovery . The 2-methoxyethyl group enhances solubility compared to more hydrophobic substituents, while the tert-butyl carbamate moiety provides steric protection for the amine group, improving stability during synthesis .

Properties

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

tert-butyl N-[1-(2-methoxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N-methylcarbamate

InChI

InChI=1S/C14H21N5O4/c1-14(2,3)23-13(21)18(4)12-16-10-9(11(20)17-12)8-15-19(10)6-7-22-5/h8H,6-7H2,1-5H3,(H,16,17,20)

InChI Key

RUEYZFAGGUSWAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC2=C(C=NN2CCOC)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine with tert-butyl chloroformate and 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamate, also referred to as Tert-Butyl (1-(2-Methoxyethyl)-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-D]Pyrimidin-6-Yl)Methylcarbamate, is a chemical compound with the molecular formula C14H21N5O4C_{14}H_{21}N_5O_4 and a formula weight of 323.35 . This compound has a unique pyrazolo-pyrimidine structure .

Applications

Tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamate is widely utilized in research, including:

  • Pharmaceutical Development This compound acts as a key intermediate in synthesizing novel pharmaceuticals, particularly in developing anti-cancer agents, because of its unique pyrazolo-pyrimidine structure .
  • Biological Research It is used in studies that investigate enzyme inhibition and receptor interactions, providing insight into cellular mechanisms and potential therapeutic targets .
  • Agricultural Chemistry This compound can be explored for its potential as a pesticide or herbicide, contributing to developing safer, more effective agricultural chemicals .
  • Material Science Its properties may be leveraged in creating advanced materials like polymers with enhanced thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The pyrazolo[3,4-d]pyrimidinone core is shared among several derivatives, but substituent variations significantly influence physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[3,4-d]pyrimidinone 1-(2-methoxyethyl), 6-(tert-butyl carbamate) C₁₅H₂₁N₅O₄ 335.36
HS38 () Pyrazolo[3,4-d]pyrimidinone 1-(3-chlorophenyl), 6-thiopropanamide C₁₄H₁₁ClN₆O₂S 362.80
HS43 () Pyrazolo[3,4-d]pyrimidinone 1-(3-chlorophenyl), 6-(2-hydroxyethylthio) C₁₃H₁₂ClN₅O₂S 337.78
Compound 122 () Pyrazolo[3,4-d]pyrimidinone 1-(2-hydroxy-2-phenylethyl), 6-thioacetamide C₂₅H₂₈N₆O₄S 506.58
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate () Pyrimidine 2-(tert-butyl carbamate), 5-fluoro, 6-methyl C₁₁H₁₆FN₃O₃ 257.26

Key Observations :

  • Stability : The tert-butyl carbamate in the target compound offers superior hydrolytic stability relative to HS43’s thioether linkage, which may oxidize under physiological conditions .
  • Bulkiness: Compound 122’s morpholinophenyl-thioacetamide substituent increases molecular weight (506.58 vs. 335.36), likely reducing membrane permeability .

Biological Activity

Tert-Butyl (1-(2-methoxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)carbamate, with CAS No. 1033194-53-4, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing its pharmacological effects based on existing research.

The molecular formula of the compound is C14H21N5O4C_{14}H_{21}N_{5}O_{4} with a molecular weight of 323.35 g/mol. The compound contains a tert-butyl group, a methoxyethyl side chain, and a carbamate functional group, which contribute to its biological activity.

Biological Activity Overview

The biological activities of pyrazolo[3,4-d]pyrimidine derivatives are primarily attributed to their ability to inhibit various protein kinases and exert anticancer effects. Recent studies have highlighted the following activities:

1. Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can effectively inhibit cancer cell proliferation across various cancer types. For instance:

  • Cell Lines Tested : The compound has been evaluated against human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines using the MTT assay.
  • IC50 Values : One study reported that related compounds exhibited IC50 values as low as 1.74 µM against MCF-7 cells, indicating potent antiproliferative activity .

2. Antimicrobial Activity

Emerging evidence suggests that pyrazolo[3,4-d]pyrimidines also possess antimicrobial properties:

  • Target Pathogens : Compounds in this class have shown activity against Staphylococcus aureus and Escherichia coli, which are significant clinical pathogens.
  • Mechanism of Action : The antimicrobial action is believed to stem from the inhibition of bacterial protein kinases and other vital cellular processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrazolo[3,4-d]pyrimidine compounds:

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Cell Line/PathogenIC50/Activity Level
Compound 1AnticancerMCF-71.74 µM
Compound 2AntimicrobialS. aureusSignificant inhibition
Compound 3AnticancerA549Moderate inhibition
Compound 4AntimicrobialE. coliEffective against growth

Mechanistic Insights

The biological activities of pyrazolo[3,4-d]pyrimidines are largely attributed to their structural features that allow for interaction with key enzymes involved in cell signaling pathways:

  • Protein Kinase Inhibition : These compounds are known to inhibit eukaryotic protein kinases, which play crucial roles in regulating cell proliferation and survival.
  • Antiviral Potential : Some derivatives have shown promise as inhibitors against viral replication by targeting host cell kinases involved in viral life cycles .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications:

  • Acute oral toxicity (H302) and skin irritation (H315) require nitrile gloves, lab coats, and fume hood use .
  • Eye irritation (H319) necessitates safety goggles. For respiratory protection, use NIOSH-approved masks if airborne concentrations exceed limits .
  • First-aid measures: Immediate rinsing for eye/skin exposure and medical consultation for ingestion .

Q. Which synthetic routes are validated for preparing this compound?

  • Methodological Answer : Key strategies include:

  • Multi-step functionalization : Start with pyrazolo[3,4-d]pyrimidine core synthesis, followed by tert-butyl carbamate protection and methoxyethyl substitution (analogous to methods in ) .
  • NMR-guided optimization : Monitor intermediates using ¹H/¹³C NMR (e.g., tert-butyl carbamate coupling at δ ~1.36 ppm for tert-butyl protons, as in ) .

Q. What analytical techniques confirm purity and structural identity?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity.
  • NMR : Compare peaks to reference spectra (e.g., tert-butyl group at δ 1.36 ppm, pyrimidine protons at δ 8.22 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

  • Methodological Answer :

  • Quantum chemical calculations : Predict transition states and energy barriers for key steps (e.g., carbamate coupling) using software like Gaussian or ORCA .
  • Machine learning : Train models on reaction yield datasets to identify optimal solvent/base combinations (e.g., DMF with DIPEA) .
  • In silico screening : Simulate steric effects of the 2-methoxyethyl group on regioselectivity .

Q. What strategies resolve NMR data contradictions in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer :

  • Variable-temperature NMR : Resolve overlapping peaks caused by conformational dynamics (e.g., rotameric tert-butyl groups) .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations for ambiguous signals (e.g., distinguishing pyrimidine vs. pyrazole protons) .
  • Deuteration studies : Replace exchangeable protons (e.g., NH) to simplify spectra .

Q. How does the 2-methoxyethyl group influence reactivity in functionalization reactions?

  • Methodological Answer :

  • Electronic effects : The ether oxygen donates electron density, activating the pyrimidine core for nucleophilic substitution .
  • Steric hindrance : The methoxyethyl chain may shield the C4 position, directing reactions to the C6 carbamate site (observed in analogous compounds) .
  • Solubility enhancement : Improves aqueous solubility for biological assays .

Q. What kinetic study designs evaluate compound stability under varying pH?

  • Methodological Answer :

  • pH-rate profiling : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC .
  • Arrhenius analysis : Calculate activation energy for hydrolysis at elevated temperatures (40–60°C) .
  • Degradant identification : Use LC-MS to characterize byproducts (e.g., tert-butyl alcohol from carbamate cleavage) .

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